Home > Products > Screening Compounds P29374 > Dichlorobis(cyclopentylamine)platinum
Dichlorobis(cyclopentylamine)platinum - 38780-36-8

Dichlorobis(cyclopentylamine)platinum

Catalog Number: EVT-1541754
CAS Number: 38780-36-8
Molecular Formula: C10H22Cl2N2Pt
Molecular Weight: 436.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dichlorobis(cyclopentylamine)platinum is a platinum-based coordination compound with the molecular formula C10H22Cl2N2Pt\text{C}_{10}\text{H}_{22}\text{Cl}_{2}\text{N}_{2}\text{Pt}. This compound belongs to a class of organometallic compounds and is notable for its potential applications in medicinal chemistry, particularly in cancer treatment. The compound features two chlorides and two cyclopentylamine ligands coordinated to a platinum center, which plays a crucial role in its biological activity.

Source

Dichlorobis(cyclopentylamine)platinum can be sourced from various chemical suppliers and is documented in chemical databases such as PubChem and the Global Substance Registration System. Its unique structure and properties have been studied in scientific literature, contributing to its classification and potential applications in pharmaceuticals and catalysis .

Classification

Dichlorobis(cyclopentylamine)platinum is classified as a platinum coordination complex. It falls under the broader category of metal-containing compounds used in medicinal chemistry, particularly as anticancer agents. The compound's classification is supported by its structural characteristics and the presence of the platinum metal center, which is known for its reactivity and ability to form stable complexes with various ligands.

Synthesis Analysis

Methods

The synthesis of dichlorobis(cyclopentylamine)platinum typically involves the reaction of platinum(II) chloride with cyclopentylamine under controlled conditions. The general procedure can be outlined as follows:

  1. Reaction Setup: Platinum(II) chloride is dissolved in an appropriate solvent, often water or an organic solvent, to create a solution.
  2. Addition of Ligand: Cyclopentylamine is added to the solution, where it coordinates with the platinum center.
  3. Formation of Product: The reaction mixture is stirred at room temperature or under mild heating conditions to facilitate complex formation.
  4. Isolation: The resulting dichlorobis(cyclopentylamine)platinum complex can be isolated through precipitation or crystallization techniques.

Technical Details

The synthesis may require specific pH conditions and the presence of inert atmospheres (e.g., nitrogen) to prevent oxidation or hydrolysis of the platinum complex. Characterization methods such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Dichlorobis(cyclopentylamine)platinum features a square planar geometry typical of platinum(II) complexes. The central platinum atom is coordinated by two chlorides and two cyclopentylamine ligands, leading to a stable configuration.

Data

  • Molecular Weight: Approximately 305.12 g/mol
  • Molecular Formula: C10H22Cl2N2Pt\text{C}_{10}\text{H}_{22}\text{Cl}_{2}\text{N}_{2}\text{Pt}
  • Coordination Number: 4 (due to two bidentate ligands)

The arrangement of ligands around the platinum center contributes significantly to its chemical reactivity and biological activity.

Chemical Reactions Analysis

Reactions

Dichlorobis(cyclopentylamine)platinum can undergo several chemical reactions, particularly in biological environments where it may react with nucleophiles such as DNA. Key reactions include:

  1. Ligand Exchange: The chlorides can be substituted by other ligands, which can enhance its reactivity.
  2. Hydrolysis: In aqueous environments, dichlorobis(cyclopentylamine)platinum may hydrolyze, leading to the formation of reactive species that can interact with cellular targets.

Technical Details

The kinetics of these reactions can be influenced by factors such as pH, temperature, and concentration of reactants. Studies have shown that the reactivity towards biological macromolecules is crucial for its potential therapeutic effects.

Mechanism of Action

Process

The mechanism of action for dichlorobis(cyclopentylamine)platinum primarily involves its interaction with DNA within cancer cells. Upon entering the cell:

  1. Activation: The compound undergoes hydrolysis, leading to the release of reactive species.
  2. DNA Binding: These reactive species bind covalently to DNA, causing cross-linking between DNA strands.
  3. Cell Cycle Arrest: This binding interferes with DNA replication and transcription processes, ultimately leading to apoptosis or programmed cell death.

Data

Research indicates that similar platinum-based compounds exhibit significant cytotoxicity against various cancer cell lines through this mechanism, making dichlorobis(cyclopentylamine)platinum a candidate for further investigation in cancer therapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like water and some organic solvents.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

Chemical Properties

  • Stability: The compound is relatively stable under normal conditions but may decompose upon exposure to strong acids or bases.
  • Reactivity: Exhibits reactivity typical of platinum complexes, particularly towards nucleophiles.

Relevant data indicate that these properties are essential for understanding its behavior in biological systems and potential applications.

Applications

Scientific Uses

Dichlorobis(cyclopentylamine)platinum has potential applications in:

  • Anticancer Therapy: As part of ongoing research into new platinum-based drugs that may offer advantages over existing therapies.
  • Catalysis: Investigated for use in various catalytic processes due to its ability to facilitate chemical reactions involving organic substrates.
  • Material Science: Potentially utilized in developing new materials with specific electronic or optical properties based on its coordination chemistry.

The exploration of these applications continues to expand as research progresses in both medicinal chemistry and materials science domains.

Introduction to Platinum(II) Coordination Complexes

Platinum(II) coordination complexes represent a cornerstone in modern medicinal inorganic chemistry, primarily due to their profound antineoplastic properties. These square-planar complexes typically feature a central platinum atom coordinated to two cis-oriented leaving groups (often chloride ligands) and two inert carrier ligands (commonly nitrogen donors like amines). Their discovery as anticancer agents traces back to Barnett Rosenberg’s serendipitous 1965 observation that cis-diamminedichloridoplatinum(II) (cisplatin) inhibited Escherichia coli cell division [4]. This pivotal finding catalyzed decades of research into structurally analogous platinum(II) complexes, aiming to enhance efficacy, reduce toxicity, or overcome resistance—a pursuit that encompasses dichlorobis(cyclopentylamine)platinum(II) (DCBCP), the focus of this review.

Historical Development of Platinum-Based Antineoplastic Agents

The clinical evolution of platinum therapeutics began with cisplatin’s FDA approval in 1978, following demonstrations of its remarkable efficacy against testicular and ovarian cancers [4]. Despite its success, cisplatin’s limitations—notably severe nephrotoxicity, neurotoxicity, and intrinsic/acquired resistance—spurred systematic efforts to develop analogues. Carboplatin emerged in the 1980s as a less toxic derivative, leveraging a stable dicarboxylate chelate ring to slow hydrolysis kinetics and mitigate renal damage [4]. Subsequent generations sought non-cross-resistant complexes with novel ligand frameworks. By the late 1990s, over 28 platinum compounds had entered clinical trials, though only cisplatin, carboplatin, and oxaliplatin achieved widespread use [4]. Early preclinical screening included dichlorobis(cyclopentylamine)platinum(II) (DCBCP) as part of efforts to modulate pharmacological properties through sterically bulky amine ligands. Its exploration reflected a broader strategy to optimize platinum pharmacophores by altering carrier ligand hydrophobicity and stereoelectronics.

Table 1: Key Platinum-Based Antineoplastic Agents and Analogues [4]

CompoundCarrier LigandsLeaving GroupsClinical StatusPrimary Innovations
CisplatinAmmonia (NH₃)Chloride (Cl⁻)Approved (1978)Parent compound; DNA crosslinking
CarboplatinAmmonia (NH₃)CyclobutanedicarboxylateApproved (1989)Reduced toxicity; slower activation
Oxaliplatin1,2-DiaminocyclohexaneOxalateApproved (2002)Activity in cisplatin-resistant tumors
Dichlorobis(cyclopentylamine)platinum(II)CyclopentylamineChloride (Cl⁻)PreclinicalBulky hydrophobic ligands; altered DNA adducts
CycloplatamNot specifiedNot specifiedPhase II trials (1990s)Unique antitumor spectrum; lack of cross-resistance

Structural and Functional Significance of Cyclopentylamine Ligands in Platinum Complexes

Cyclopentylamine ligands confer distinctive steric and electronic properties to platinum(II) complexes. Unlike small amines (e.g., NH₃ in cisplatin) or rigid rings (e.g., diaminocyclohexane in oxaliplatin), cyclopentylamine features a puckered aliphatic ring that balances conformational flexibility with moderate steric bulk. This structure enhances lipophilicity, potentially improving cellular uptake and tissue penetration compared to more hydrophilic analogues [3]. Spectroscopic studies confirm that cyclopentylamine complexes like DCBCP maintain the cis configuration critical for anticancer activity, where two chloride ligands occupy adjacent positions primed for hydrolysis and DNA binding [3]. The ligands’ electron-donating alkyl groups also subtly influence platinum’s electrophilicity, modulating the kinetics of chloride hydrolysis—the initial activation step preceding DNA adduct formation. Critically, the cycloalkyl moiety may sterically hinder DNA repair machinery recognition, a hypothesis supported by DCBCP’s distinct pattern of DNA helix distortion observed in biophysical assays [3].

Role of Dichlorobis(cyclopentylamine)platinum(II) in Chemotherapeutic Research

DCBCP emerged in the 1970s–1980s as a tool compound to probe structure-activity relationships (SAR) in platinum anticancer agents. Early studies evaluated its cytotoxicity against Chinese hamster ovary (CHO) cells in vitro, revealing potent inhibition of cell proliferation and macromolecular synthesis [2]. Mechanistic investigations highlighted DCBCP’s capacity to form intrastrand crosslinks with DNA guanine residues, akin to cisplatin, but with altered adduct conformations due to the steric bulk of cyclopentylamine [3]. Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) analyses demonstrated that DCBCP’s interaction with DNA nucleobases—particularly guanine N7—induces localized helix unwinding and bending, though with a distinct angular profile compared to cisplatin-induced lesions [3]. These structural perturbations differentially impact DNA replication and transcription, potentially contributing to its unique biological profile. Notably, DCBCP exhibited activity in cellular models exploring cross-resistance, suggesting partial circumvention of cisplatin resistance mechanisms [2]. While DCBCP itself did not advance clinically, its study provided foundational insights for developing analogues like cycloplatam, which reached Phase II trials for breast and ovarian cancers due to its divergent antitumor spectrum [4].

Table 2: Research Findings on Dichlorobis(cyclopentylamine)platinum(II) DNA Interactions [2] [3]

PropertyFindingsMethodologySignificance
Hydrolysis KineticsSlower rate than cisplatin due to electron donation from alkylamine groupsNMR spectroscopyProlonged circulation; altered tissue distribution
DNA Binding Mode1,2-intrastrand d(GpG) crosslinks; enhanced hydrophobic DNA groove bindingFTIR spectroscopy; competitive dialysisUnique adduct geometry; impaired repair recognition
Helix Distortion~30°–40° helix bending angle vs. cisplatin’s 50°–60°Circular dichroism (CD) spectroscopyDifferential recruitment of damage-response proteins
Cellular EffectsInhibition of DNA/RNA synthesis; G2/M arrest in CHO cellsRadiolabeled precursor incorporationValidates platinum-mediated genotoxic mechanism

Properties

CAS Number

38780-36-8

Product Name

Dichlorobis(cyclopentylamine)platinum

IUPAC Name

cyclopentanamine;platinum(2+);dichloride

Molecular Formula

C10H22Cl2N2Pt

Molecular Weight

436.3 g/mol

InChI

InChI=1S/2C5H11N.2ClH.Pt/c2*6-5-3-1-2-4-5;;;/h2*5H,1-4,6H2;2*1H;/q;;;;+2/p-2

InChI Key

XKVGJMMDBBIVBQ-UHFFFAOYSA-L

SMILES

C1CCC(C1)N.C1CCC(C1)N.[Cl-].[Cl-].[Pt+2]

Synonyms

cis-dichlorobis(cyclopentylamine)platinum
dichlorobis(cyclopentylamine)platinum
dichlorobis(cyclopentylamine)platinum, (SP-4-1)-isomer
dichlorobis(cyclopentylamine)platinum, 195Pt-labeled, (SP-4-2)-isomer
NSC 170898

Canonical SMILES

C1CCC(C1)N.C1CCC(C1)N.[Cl-].[Cl-].[Pt+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.